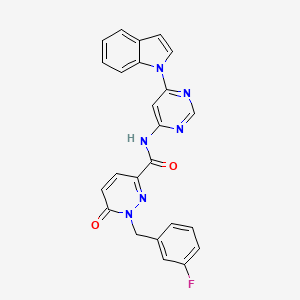
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C24H17FN6O2 and its molecular weight is 440.438. The purity is usually 95%.
BenchChem offers high-quality N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Statins Alternative: Given its similarity to statins (such as simvastatin, lovastatin, and pravastatin), this compound could serve as an alternative or complementary therapy for patients who do not tolerate traditional statins well .
Cancer Research
Emerging evidence suggests that HMG-CoA reductase inhibitors may have anticancer properties. Here’s how this compound fits in:
- Ras Farnesylation Inhibition : By suppressing Ras farnesylation, this compound interferes with Ras signaling pathways. Ras proteins play a crucial role in cell proliferation and survival, and their dysregulation is associated with various cancers. Thus, this compound might be investigated for its potential as an anticancer agent .
Anti-Inflammatory Effects
HMG-CoA reductase inhibitors have been explored for their anti-inflammatory properties. This compound may contribute to:
- Reducing Inflammation : By modulating isoprenoid biosynthesis, it could impact inflammatory responses. Researchers may investigate its effects on inflammatory diseases .
Neuroprotection
Some studies suggest that HMG-CoA reductase inhibitors might have neuroprotective effects. Here’s a potential application:
- Neurodegenerative Diseases : Investigate whether this compound can protect neurons and potentially mitigate neurodegenerative conditions like Alzheimer’s disease or Parkinson’s disease .
Antiviral Activity
HMG-CoA reductase inhibitors have shown antiviral effects. Consider:
- Viral Infections : Explore whether this compound can inhibit viral replication or entry. It might be relevant for certain viral diseases .
Cardiovascular Health Beyond Cholesterol
Apart from cholesterol management, HMG-CoA reductase inhibitors may impact other cardiovascular aspects:
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(6-indol-1-ylpyrimidin-4-yl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN6O2/c25-18-6-3-4-16(12-18)14-31-23(32)9-8-19(29-31)24(33)28-21-13-22(27-15-26-21)30-11-10-17-5-1-2-7-20(17)30/h1-13,15H,14H2,(H,26,27,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVDRRKGVHYLGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=NC=NC(=C3)NC(=O)C4=NN(C(=O)C=C4)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

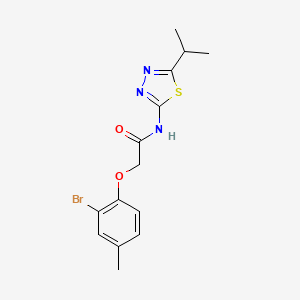
![N-[2-(2,3-dihydro-1H-indole-1-sulfonyl)ethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2779773.png)
![2-Chloro-N-[1-(1-methyltetrazol-5-yl)ethyl]acetamide](/img/structure/B2779774.png)
![7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![(1R,5S)-8-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2779778.png)
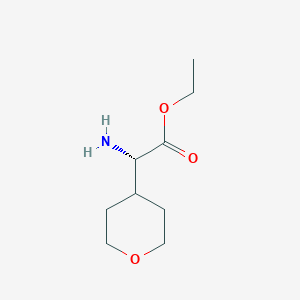
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea](/img/structure/B2779780.png)
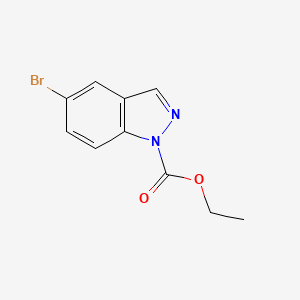
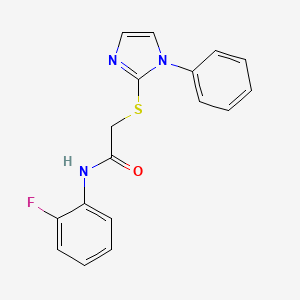
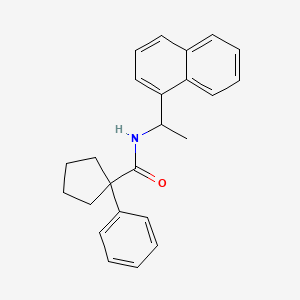
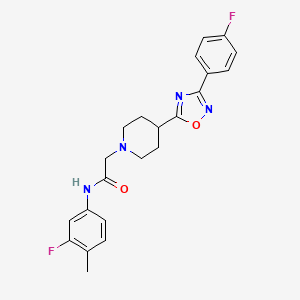
![2-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2779788.png)
![3-[4-[(5E)-5-[3-[4-(3-carboxyanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B2779789.png)
![N-(3,5-dimethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2779790.png)